molecular formula C15H18O9 B170168 1-Caffeoyl-beta-D-glucose CAS No. 14364-08-0

1-Caffeoyl-beta-D-glucose

Cat. No. B170168
CAS RN: 14364-08-0
M. Wt: 342.3 g/mol
InChI Key: WQSDYZZEIBAPIN-VBQORRLJSA-N
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Description

1-Caffeoyl-beta-D-glucose is a compound that belongs to the class of caffeic acid esters . It is a natural product commonly found in coffee, tea, and other plants . The molecular formula of 1-Caffeoyl-beta-D-glucose is C15H18O9 . The average mass is 342.298 Da and the monoisotopic mass is 342.095093 Da .


Synthesis Analysis

The synthesis of 1-Caffeoyl-beta-D-glucose involves the breaking of the carbon-oxygen single bond under the action of 5′-uridine diphosphate to generate caffeic acid and 5′-uridine diphosphate-glucose .


Molecular Structure Analysis

The molecular structure of 1-Caffeoyl-beta-D-glucose is characterized by a double-bond stereo with 5 of 5 defined stereocentres .


Chemical Reactions Analysis

1-Caffeoyl-beta-D-glucose has a functional parent trans-caffeic acid . It plays the role of a plant metabolite and is a β-D-glucoside, a catechol, a cinnamate ester, and a monosaccharide derivative .


Physical And Chemical Properties Analysis

1-Caffeoyl-beta-D-glucose appears as a colorless to light yellow crystalline powder . It has limited solubility in water and is slightly soluble in ethanol and dimethyl sulfoxide . It is relatively stable under normal temperatures but can decompose under high temperatures and strong light conditions .

Scientific Research Applications

Isolation and Structural Identification

1-Caffeoyl-beta-D-glucose and related compounds have been isolated and structurally identified from various plant sources. For instance, caffeoyl sugar esters, including 1-O-caffeoyl-beta-xylose and others, were isolated from the aqueous alcohol extract of Rubus sanctus. These compounds' structures were established using chemical and spectral evidence, including Electrospray Ionization Mass Spectrometry (ESI-MS) and 2D NMR (Hussein, Ayoub, & Nawwar, 2003).

Biological Activity and Health Implications

1-Caffeoyl-beta-D-glucose derivatives have shown significant biological activities, including antioxidant and enzyme inhibitory effects:

  • Antioxidant Activities:

    • Galloyl, caffeoyl, and hexahydroxydiphenoyl esters of glucoses isolated from Balanophora simaoensis showed significant antioxidant activities. These compounds were evaluated for their ability to inhibit liver microsomal lipid peroxidation, indicating their potential as antioxidants (Fang, He, Wang, & Zhou, 2018).
    • Radical scavenging activities of dicaffeoyloxycyclohexanes were studied, suggesting that the intramolecular interaction between caffeoyl residues contributes to their antioxidant capacity. This research highlights the importance of structural elements in the antioxidant potential of caffeoyl-containing compounds (Saito, Kurakane, Seki, Takai, Kasai, & Kawabata, 2005).
  • Enzyme Inhibitory Activities:

    • Compounds including 1,3,6-tri-O-(E)-caffeoyl-β-D-glucopyranoside from the roots of Aruncus sylvester demonstrated potent α-glucosidase inhibitory activity. Such compounds could be valuable in managing conditions like diabetes by controlling sugar digestion and absorption (Li, Que, Gao, & Su, 2018).
    • Caffeoyl esters from Spiraea cantoniensis were identified as rat intestinal α-glucosidase inhibitors. This discovery underlines the potential of caffeoyl glucoses in the management of conditions like diabetes (Yoshida, Hishida, Iida, Hosokawa, & Kawabata, 2008).
  • Potential in Diabetes Management:

    • Studies have suggested that certain caffeoyl glucose derivatives, such as chlorogenic acids, contribute to the regulation of blood glucose and may have implications in managing type 2 diabetes. These compounds were found to inhibit glucose-6-phosphatase in human liver microsomes, indicating a potential role in reducing hepatic glucose production (Henry-Vitrac, Ibarra, Roller, Mérillon, & Vitrac, 2010).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(23-10)24-11(19)4-2-7-1-3-8(17)9(18)5-7/h1-5,10,12-18,20-22H,6H2/b4-2+/t10-,12-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSDYZZEIBAPIN-VBQORRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415188
Record name 1-Caffeoyl-beta-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Caffeoyl-beta-D-glucose

CAS RN

14364-08-0
Record name 1-Caffeoyl-beta-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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